3-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]methoxy}pyridine
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Overview
Description
3-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring, an azetidine ring, and a difluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridine ring separately. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The difluorobenzoyl group is then introduced via acylation reactions. Finally, the pyridine ring is attached through etherification reactions, where the methoxy group serves as a linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the difluorobenzoyl group to a difluorobenzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzoyl oxides, while reduction could produce difluorobenzyl derivatives.
Scientific Research Applications
3-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]methoxy}pyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]methoxy}pyridine involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzoyl group may play a crucial role in binding to these targets, while the azetidine and pyridine rings contribute to the overall stability and specificity of the interaction. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- tert-Butylamine
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
Compared to similar compounds, 3-{[1-(2,6-Difluorobenzoyl)azetidin-3-yl]methoxy}pyridine stands out due to its unique combination of structural elements. The presence of both azetidine and pyridine rings, along with the difluorobenzoyl group, provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c17-13-4-1-5-14(18)15(13)16(21)20-8-11(9-20)10-22-12-3-2-6-19-7-12/h1-7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLCEUPXJNSNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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